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Compound of Interest |

Compound Name: 6-Methoxyisoquinolin-5-amine
CAS No.: 72677-90-8
Cat. No.: B1388835
- 7

CAS Number: 72677-90-8 Molecular Formula: C

H
N

O Molecular Weight: 174.20 g/mol

Executive Technical Summary

6-Methoxyisoquinolin-5-amine (also known as 5-amino-6-methoxyisoquinoline) is a fused
bicyclic heteroaromatic system. It serves as a high-value scaffold in medicinal chemistry,
particularly for ATP-competitive kinase inhibitors where the 5-amino group functions as a hinge-
binding motif.

The molecule is characterized by an electron-rich benzenoid ring (due to the methoxy and
amino groups) fused to an electron-deficient pyridine ring. This "push-pull" electronic structure
dictates its unique spectroscopic signature, particularly in Nuclear Magnetic Resonance (NMR)
and Mass Spectrometry (MS).

Chemical Identity & Physical Properties[1][2]
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Property Data

IUPAC Name 6-Methoxyisoquinolin-5-amine

SMILES COclc(N)c2cncec2cecl

InChi Key Derived from structure (e.qg., specific isomer of

amino-methoxy-isoquinoline)

Appearance Off-white to pale yellow solid

Soluble in DMSO, MeOH, CH
Solubility Cl

; sparingly soluble in water

~5.8 (Pyridine N), ~2.5 (Aniline N - very weak

Ka (Calc.
PKa ( ) base)

Synthesis & Structural Logic

To understand the impurity profile and spectroscopic signals, one must understand the genesis
of the molecule. The synthesis typically proceeds via the regioselective nitration of 6-
methoxyisoquinoline.

Reaction Workflow

The 6-methoxy group directs electrophilic aromatic substitution (nitration) to the ortho position
(C5), which is also the

-position of the benzenoid ring, making it highly reactive.

HNO3/H2S04 H2, Pd/C or Fe/HCI
6-Methoxyisoquinoline (Nitration @ C5) > 5-Nitro-6-methoxyisoquinoline (Reduction) - 6-Methoxyisoquinolin-5-amine
(CAS 52986-70-6) (Intermediate) (CAS 72677-90-8)

Click to download full resolution via product page

Figure 1: Synthetic pathway illustrating the origin of the 5-amino substitution pattern.
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Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)
The

H NMR spectrum is the primary tool for structural validation. The assignments below are
derived from the characteristic chemical shifts of the isoquinoline core, adjusted for the
shielding/deshielding effects of the 5-NH

and 6-OMe groups.

Solvent: DMSO-

(Recommended to prevent amine proton exchange) Frequency: 400 MHz or higher

Predicted

H NMR Data Table
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BENCHE

Position

Shift (

» Ppm)

Multiplicity

Integral

Assignment
Logic

H-1

9.05-9.15

Singlet (s)

1H

Most deshielded
due to proximity
to Ring N and

anisotropy.

H-3

8.35-8.45

Doublet (d)

1H

-proton to Ring
N; coupled to H-
4(

Hz).

H-8

7.80 -7.90

Doublet (d)

1H

Ortho coupling to
H-7 (

Hz). Deshielded
by peri-

interaction.

H-4

7.55—-7.65

Doublet (d)

1H

-proton to Ring
N; coupled to H-
3.

H-7

7.20-7.30

Doublet (d)

1H

Ortho to H-8.
Shielded by
adjacent 6-OMe

group.

NH

5.40-5.80

Broad Singlet (br

s)

2H

Exchangeable
with D

O. Shift varies
with
concentration/wa

ter content.

OCH

3.90 -3.95

Singlet (s)

3H

Characteristic

methyl ether
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signal.

Key Diagnostic Features:

e The AX System (H7/H8): Unlike unsubstituted isoquinoline, the benzenoid ring only has two
protons (H7 and H8). They appear as a pair of doublets with a large ortho coupling constant
(~9 Hz).

e The 6-OMe Effect: The methoxy group at C6 exerts a strong shielding effect on the ortho
proton H7, pushing it upfield relative to H8.

e The 5-NH

Broadening: The amine protons may appear broad due to quadrupole broadening from the
nitrogen nucleus or hydrogen bonding.

6-Methoxyisoquinolin-5-amine
Core Structure

H1: ~9.1 ppm (s) H3: ~8.4 ppm (d)
Deshielded Singlet Alphato N

H7/H8: ~7.2 / 7.8 ppm (dd) OMe: ~3.9 ppm (s)
Ortho Coupling (~9Hz) Strong Singlet

Click to download full resolution via product page

Figure 2: Structural mapping of key NMR signals.

Mass Spectrometry (MS)

Method: ESI (Electrospray lonization), Positive Mode.
e Molecular lon [M+H]

:175.1 m/z

o Fragmentation Pattern:
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o m/z 160: Loss of Methyl radical (-CH

) from the methoxy group.

o m/z 144: Loss of Methoxy radical (-OCH

) or loss of CH
0.

o m/z 132: Loss of HNCO or similar fragment characteristic of amino-substituted aromatics.

Infrared Spectroscopy (IR)

Method: ATR-FTIR (Solid state)

3450 — 3300 cm

: N-H stretching (Primary amine, usually a doublet for symmetric/asymmetric stretch).

2950 — 2850 cm

. C-H stretching (Methoxy methyl group).

1620 — 1580 cm

: C=C / C=N aromatic ring stretching (Skeletal vibrations).

1250 — 1200 cm
: C-0O stretching (Aryl alkyl ether).

Experimental Protocols for Validation
Protocol A: Sample Preparation for NMR

e Massing: Weigh approximately 5—-10 mg of the solid sample.

e Solvation: Dissolve completely in 0.6 mL of DMSO-
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o Note: CDCI

may be used, but solubility can be limited, and amine peaks may broaden or shift
significantly.

Filtration: If the solution is cloudy, filter through a cotton plug within a glass pipette to remove
inorganic salts (e.g., residual Pd catalyst or drying agents).

Acquisition: Acquire 16—32 scans with a 1-second relaxation delay.

Protocol B: HPLC Purity Check

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 um, 4.6 x 100 mm).
Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 10 minutes.

Detection: UV at 254 nm (aromatic) and 220 nm (amide/amine absorption).

Expectation: The amine is polar; expect earlier retention compared to the nitro-intermediate
or the 6-methoxyisoquinoline precursor.
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To cite this document: BenchChem. [Spectroscopic Data Guide: 6-Methoxyisoquinolin-5-
amine]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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